molecular formula C4H9O8P B1203119 3-phospho-D-erythronic acid

3-phospho-D-erythronic acid

Cat. No. B1203119
M. Wt: 216.08 g/mol
InChI Key: CMVHVKHUWLAUNF-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phospho-D-erythronic acid is a phosphoerythronic acid that consists of D-erythronic acid bearing an O-phospho substituent at position 3. It derives from a D-erythronic acid.

Scientific Research Applications

Synthesis and Competitive Inhibition

  • 3-Phospho-D-erythronic acid derivatives have been synthesized and evaluated for their role as competitive inhibitors in enzymatic reactions. These derivatives, such as 4-phospho-D-erythronohydroxamic acid, have shown potential as inhibitors of the isomerization reaction catalyzed by spinach ribose-5-phosphate isomerase (RPI) (Burgos & Salmon, 2004).

Synthesis from Inexpensive Precursors

  • A simple and cost-effective synthesis route for 4-Phospho-D-Erythronate from D-erythronolactone has been developed, enhancing the accessibility of this compound for various research applications (Novikov, Copley & Eaton, 2011).

Role in Decomposition Reactions

  • The decomposition of D-ribo-3-hexosulose into D-ribulose and D-erythronic acid in aqueous medium has been studied, highlighting the transformation pathways of similar compounds in biological systems (Wit, Rantwijk, Maat & Kieboom, 2010).

Potential Pharmacological Effects

  • Chlorogenic acid (CGA), which is structurally related to 3-phospho-D-erythronic acid, has been extensively studied for its various biological and pharmacological effects, suggesting potential areas of research for 3-phospho-D-erythronic acid and its derivatives (Naveed et al., 2018).

properties

Product Name

3-phospho-D-erythronic acid

Molecular Formula

C4H9O8P

Molecular Weight

216.08 g/mol

IUPAC Name

(2R,3R)-2,4-dihydroxy-3-phosphonooxybutanoic acid

InChI

InChI=1S/C4H9O8P/c5-1-2(3(6)4(7)8)12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1

InChI Key

CMVHVKHUWLAUNF-PWNYCUMCSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)OP(=O)(O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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